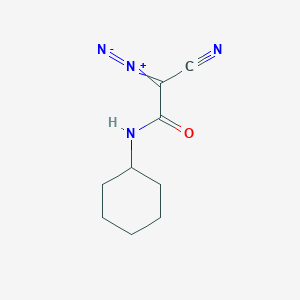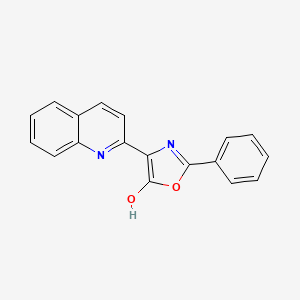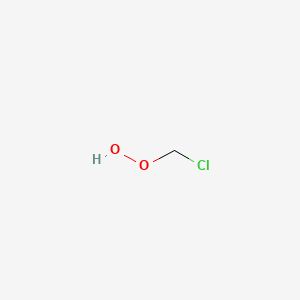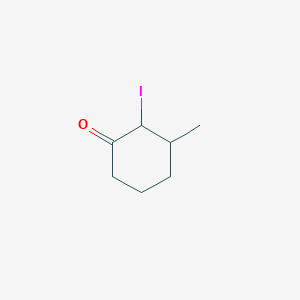
2-Iodo-3-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-3-methylcyclohexan-1-one is an organic compound that belongs to the class of iodinated cyclohexanones It is characterized by the presence of an iodine atom and a methyl group attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.
Reduction Reactions: 2-Iodo-3-methylcyclohexanol.
Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.
科学的研究の応用
2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving iodinated substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-methylcyclohexan-1-one
- 2-Chloro-3-methylcyclohexan-1-one
- 2-Fluoro-3-methylcyclohexan-1-one
Uniqueness
Compared to its halogenated analogs, 2-Iodo-3-methylcyclohexan-1-one exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications .
特性
CAS番号 |
116016-05-8 |
|---|---|
分子式 |
C7H11IO |
分子量 |
238.07 g/mol |
IUPAC名 |
2-iodo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |
InChIキー |
ZPJPOAJRDZOLBH-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=O)C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


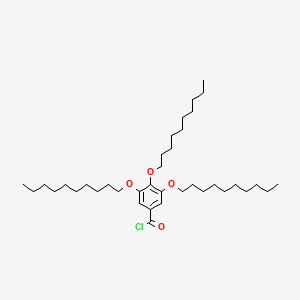
![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
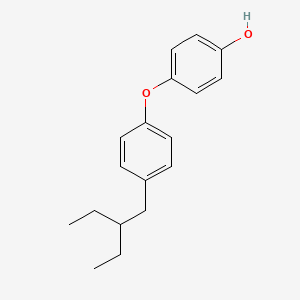
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
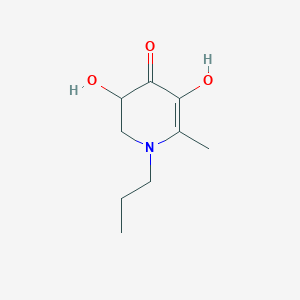
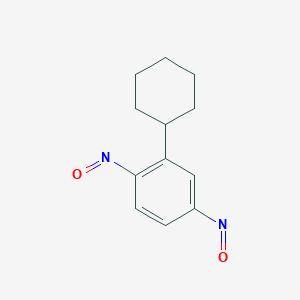
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
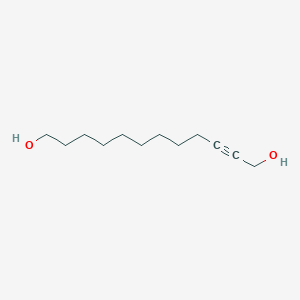
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
